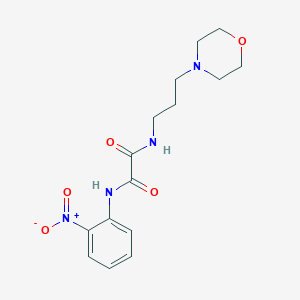
N1-(3-吗啉丙基)-N2-(2-硝基苯基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-morpholin-4-ylpropyl)-N’-(2-nitrophenyl)oxamide is a synthetic organic compound that belongs to the class of oxamides It is characterized by the presence of a morpholine ring, a nitrophenyl group, and an oxamide linkage
科学研究应用
N-(3-morpholin-4-ylpropyl)-N’-(2-nitrophenyl)oxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its use in the development of novel polymers and materials with specific properties.
Chemical Research: It serves as a model compound in studies of reaction mechanisms and synthetic methodologies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-morpholin-4-ylpropyl)-N’-(2-nitrophenyl)oxamide typically involves the following steps:
Formation of the Morpholine Derivative: The starting material, 3-chloropropylamine, is reacted with morpholine to form 3-morpholin-4-ylpropylamine.
Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, resulting in 2-nitrophenylamine.
Coupling Reaction: The 3-morpholin-4-ylpropylamine is then coupled with 2-nitrophenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the oxamide linkage, yielding N-(3-morpholin-4-ylpropyl)-N’-(2-nitrophenyl)oxamide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The nitro group in N-(3-morpholin-4-ylpropyl)-N’-(2-nitrophenyl)oxamide can undergo reduction to form the corresponding amine derivative.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amino group.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride (NaH).
Major Products:
Reduction Product: N-(3-morpholin-4-ylpropyl)-N’-(2-aminophenyl)oxamide.
Substitution Product: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of N-(3-morpholin-4-ylpropyl)-N’-(2-nitrophenyl)oxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
N-(3-morpholin-4-ylpropyl)-N’-(2-aminophenyl)oxamide: Similar structure but with an amino group instead of a nitro group.
N-(3-piperidin-4-ylpropyl)-N’-(2-nitrophenyl)oxamide: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness: N-(3-morpholin-4-ylpropyl)-N’-(2-nitrophenyl)oxamide is unique due to the presence of both a morpholine ring and a nitrophenyl group, which confer specific chemical and biological properties. Its combination of structural features makes it a valuable compound for diverse applications in research and industry.
属性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-N'-(2-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O5/c20-14(16-6-3-7-18-8-10-24-11-9-18)15(21)17-12-4-1-2-5-13(12)19(22)23/h1-2,4-5H,3,6-11H2,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULIVBKTIHOQLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[5-(4-Bromo-1-methylimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid](/img/structure/B2429634.png)
![9-cyclohexyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2429635.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2429636.png)
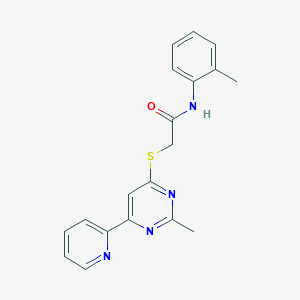
![4-(dibutylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2429638.png)
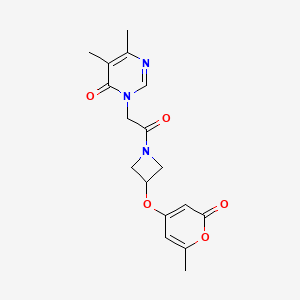

![1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B2429643.png)
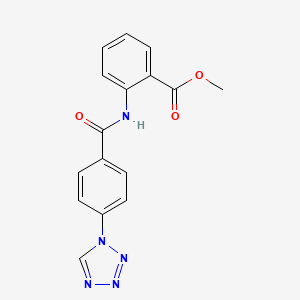

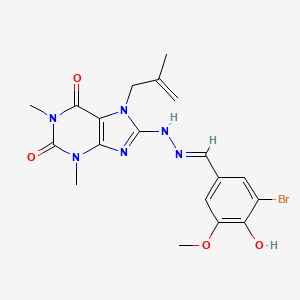

![4-[1,1'-Biphenyl]-4-yl-2-[(difluoromethyl)sulfanyl]pyrimidine](/img/structure/B2429656.png)
![N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2429657.png)
